molecular formula C22H25ClN2O3S2 B11501783 N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11501783
M. Wt: 465.0 g/mol
InChI Key: WPXYHLADJROXCJ-UHFFFAOYSA-N
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Description

N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group substituted with chlorine, hydroxyl, and methyl groups, as well as a benzothiazole moiety linked via a sulfanyl bridge to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the benzyl and benzothiazole intermediates, followed by their coupling through a sulfanyl bridge. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom may result in the formation of a new derivative with different functional groups.

Scientific Research Applications

N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and benzothiazole derivatives, such as:

  • N-[3-chloro-6-hydroxy-2-methylbenzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
  • N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Uniqueness

The uniqueness of N-[3-chloro-6-hydroxy-2-methyl-5-(propan-2-yl)benzyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide lies in its specific substitution pattern and the presence of both benzyl and benzothiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25ClN2O3S2

Molecular Weight

465.0 g/mol

IUPAC Name

N-[(5-chloro-2-hydroxy-6-methyl-3-propan-2-ylphenyl)methyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H25ClN2O3S2/c1-5-28-14-6-7-18-19(8-14)30-22(25-18)29-11-20(26)24-10-16-13(4)17(23)9-15(12(2)3)21(16)27/h6-9,12,27H,5,10-11H2,1-4H3,(H,24,26)

InChI Key

WPXYHLADJROXCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC3=C(C(=CC(=C3C)Cl)C(C)C)O

Origin of Product

United States

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